molecular formula C11H12F3NO6S2 B13568088 4-[(1S)-1-(methanesulfonylcarbamoyl)ethyl]phenyltrifluoromethanesulfonate

4-[(1S)-1-(methanesulfonylcarbamoyl)ethyl]phenyltrifluoromethanesulfonate

Katalognummer: B13568088
Molekulargewicht: 375.3 g/mol
InChI-Schlüssel: DDLPYOCJHQSVSZ-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(1S)-1-(methanesulfonylcarbamoyl)ethyl]phenyl trifluoromethanesulfonate is a complex organic compound with a unique structure. It contains a total of 35 atoms, including hydrogen, carbon, nitrogen, oxygen, sulfur, and fluorine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1S)-1-(methanesulfonylcarbamoyl)ethyl]phenyl trifluoromethanesulfonate involves multiple stepsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of automated systems and stringent quality control measures ensures the consistency and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(1S)-1-(methanesulfonylcarbamoyl)ethyl]phenyl trifluoromethanesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce simpler hydrocarbons or alcohols .

Wissenschaftliche Forschungsanwendungen

4-[(1S)-1-(methanesulfonylcarbamoyl)ethyl]phenyl trifluoromethanesulfonate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-[(1S)-1-(methanesulfonylcarbamoyl)ethyl]phenyl trifluoromethanesulfonate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 4-[(1S)-1-(methanesulfonylcarbamoyl)ethyl]phenyl trifluoromethanesulfonate include:

Uniqueness

What sets 4-[(1S)-1-(methanesulfonylcarbamoyl)ethyl]phenyl trifluoromethanesulfonate apart from similar compounds is its trifluoromethanesulfonate group. This group imparts unique chemical properties, such as increased reactivity and stability, making the compound particularly valuable in various research and industrial applications .

Eigenschaften

Molekularformel

C11H12F3NO6S2

Molekulargewicht

375.3 g/mol

IUPAC-Name

[4-[(2S)-1-(methanesulfonamido)-1-oxopropan-2-yl]phenyl] trifluoromethanesulfonate

InChI

InChI=1S/C11H12F3NO6S2/c1-7(10(16)15-22(2,17)18)8-3-5-9(6-4-8)21-23(19,20)11(12,13)14/h3-7H,1-2H3,(H,15,16)/t7-/m0/s1

InChI-Schlüssel

DDLPYOCJHQSVSZ-ZETCQYMHSA-N

Isomerische SMILES

C[C@@H](C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)NS(=O)(=O)C

Kanonische SMILES

CC(C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)NS(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.